molecular formula C39H56ClN5O8S B607917 HaloPROTAC-E

HaloPROTAC-E

货号: B607917
分子量: 790.4 g/mol
InChI 键: NJCGXLMTZGCSRS-JSWXEYCZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

卤代PROTAC-E 是一种新型化合物,旨在进行靶向蛋白质降解。它是一种含氯烷烃的高亲和力 von Hippel-Lindau (VHL) 蛋白配体,VHL 蛋白是 E3 泛素连接酶复合物的一部分。 卤代PROTAC-E 用于诱导标记有 HaloTag 的蛋白质降解,HaloTag 是一种修饰的细菌酶,可以与目标蛋白质融合 .

准备方法

合成路线和反应条件

卤代PROTAC-E 的合成涉及将氯烷烃与高亲和力 VHL 配体偶联。合成路线通常包括以下步骤:

工业生产方法

卤代PROTAC-E 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 然后使用色谱技术对化合物进行纯化,并使用光谱方法进行表征 .

化学反应分析

反应类型

由于存在氯烷烃基团,卤代PROTAC-E 主要发生取代反应。它还可以参与与标记有 HaloTag 的蛋白质的偶联反应。

常用试剂和条件

主要产品

卤代PROTAC-E 与标记有 HaloTag 的蛋白质之间的反应的主要产物是共价复合物,该复合物靶向蛋白质,使其被蛋白酶体降解 .

科学研究应用

Scientific Research Applications

HaloPROTAC-E has a wide range of applications across various fields of scientific research:

  • Cell Biology : Used to selectively degrade proteins and study their functions in cellular processes. By transiently depleting specific proteins, researchers can observe resultant phenotypic changes and elucidate protein roles within signaling pathways.
  • Cancer Research : Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins. The ability to selectively eliminate proteins associated with tumorigenesis could lead to novel therapeutic strategies .
  • Biochemistry : Serves as a tool for studying protein-protein interactions and stability. The targeted degradation facilitated by this compound allows for detailed analysis of protein complexes and their dynamics .
Application Area Description
Cell BiologySelective degradation to study protein functions
Cancer ResearchTargeting oncogenic proteins for therapy
BiochemistryAnalyzing protein interactions and stability

Case Studies

  • Rapid Degradation Studies : In a study utilizing CRISPR/Cas9 technology, researchers demonstrated that this compound could induce approximately 50% degradation of SGK3 within 30 minutes and complete depletion (95%) at 48 hours. This rapid action showcases its utility in time-sensitive experiments .
  • Selectivity Analysis : Quantitative proteomics revealed that this compound selectively degraded only the Halo-tagged VPS34 complex and its regulatory subunits (VPS15, Beclin1, ATG14), with no significant off-target effects observed among nearly 10,000 proteins analyzed. This specificity is crucial for validating drug targets without unintended consequences .
  • Functional Impact Assessment : The functional effects of SGK3 degradation were assessed by monitoring downstream phosphorylation events. The treatment with this compound led to dephosphorylation of NDRG1 at Thr346, confirming that the degradation had significant biological implications .

作用机制

卤代PROTAC-E 通过将 VHL E3 泛素连接酶招募到标记有 HaloTag 的目标蛋白来发挥作用。这会导致目标蛋白泛素化,将其标记为被蛋白酶体降解。 该过程具有高度特异性,并且可以通过添加卤代PROTAC-E 来进行时间控制 .

相似化合物的比较

类似化合物

独特性

卤代PROTAC-E 的独特性在于它在降解标记有 HaloTag 的蛋白质方面具有高度选择性和效率。 它提供可逆和快速降解,使其成为研究蛋白质功能和开发治疗策略的宝贵工具 .

生物活性

HaloPROTAC-E is a novel compound designed for targeted protein degradation, specifically targeting proteins fused with a HaloTag. This compound represents a significant advancement in the field of protein degradation technologies, particularly through its mechanism involving the ubiquitin-proteasome pathway. This article will explore the biological activity of this compound, including its mechanism of action, selectivity, potency, and potential applications.

This compound operates by forming a ternary complex with the target protein (e.g., SGK3 or VPS34) and the von Hippel-Lindau (VHL) E3 ligase. This interaction facilitates the ubiquitination of the target protein, leading to its degradation via the proteasome. The compound is characterized by its chloroalkane moiety, which enhances its ability to interact with biological targets effectively. The mechanism can be summarized as follows:

  • Binding : this compound binds specifically to HaloTag-fused proteins.
  • Recruitment : It recruits the VHL E3 ligase to the complex.
  • Ubiquitination : The target protein undergoes ubiquitination.
  • Degradation : The ubiquitinated protein is degraded by the proteasome.

Selectivity and Potency

One of the most significant advantages of this compound is its selectivity for target proteins. Studies have shown that it primarily degrades only HaloTag-fused proteins without affecting other cellular proteins significantly. Quantitative proteomics confirmed that no other significant proteins were degraded during treatment, underscoring its specificity .

In biological assays, this compound demonstrated potent activity:

  • SGK3 Degradation : Approximately 50% degradation within 20-30 minutes at a concentration of 300 nM.
  • VPS34 Degradation : Achieved approximately 50% degradation within 1-2 hours at similar concentrations.
  • Reversibility : Upon washout of this compound, levels of SGK3 and VPS34 returned to near baseline after a certain period .

Comparative Analysis with Other Compounds

To further illustrate the unique properties of this compound, a comparison with other related compounds is presented in Table 1.

Compound NameMechanismTarget ProteinsUnique Features
HaloPROTAC3 Proteolysis-targeting chimeraHaloTag fusionsIrreversibly binds to HaloTag
VH298 VHL binderVarious VHL-interacting proteinsHigh-affinity binding
This compound Chloroalkane conjugateSGK3, VPS34Rapid and reversible degradation

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various experimental settings:

  • Targeted Degradation in Live Cells : In experiments using HEK293 cells stably expressing HaloTag fusion proteins, treatment with this compound resulted in significant degradation of target proteins without notable off-target effects .
  • Quantitative Proteomics : A study employing quantitative proteomics showed that only the intended targets were affected by treatment with this compound, confirming its specificity and potential for therapeutic applications .
  • Phenotypic Studies : Research integrating CRISPR/Cas9 genome editing technology demonstrated that this compound could trigger rapid degradation of endogenously tagged proteins in live cells, showcasing its utility in functional studies .

属性

IUPAC Name

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCGXLMTZGCSRS-JSWXEYCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H56ClN5O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。